2-Methoxy-3-morpholinoaniline chemical structure and physical properties
2-Methoxy-3-morpholinoaniline chemical structure and physical properties
An In-Depth Technical Guide to 2-Methoxy-3-morpholinoaniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-3-morpholinoaniline, a substituted aniline derivative of significant interest in medicinal chemistry. The document details the compound's chemical structure, physicochemical properties, and its emerging role as a versatile building block in the synthesis of pharmacologically active molecules. Particular emphasis is placed on its applications in drug discovery, supported by detailed protocols for synthesis and characterization. This guide serves as a critical resource for researchers aiming to leverage this compound in the development of novel therapeutics.
Chemical Identity and Structure
2-Methoxy-3-morpholinoaniline is a polyfunctional aromatic compound featuring an aniline core substituted with both a methoxy and a morpholine group. The strategic placement of these functional groups imparts unique electronic and steric properties, making it a valuable scaffold in synthetic chemistry.
The chemical structure consists of a benzene ring with an amino (-NH₂) group, a methoxy (-OCH₃) group at the ortho position, and a morpholine ring attached via a nitrogen atom at the meta position relative to the amino group.
Chemical Identifiers
A precise understanding of a compound's identity is paramount for reproducibility in research and development. The key identifiers for 2-Methoxy-3-morpholinoaniline are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-methoxy-4-morpholin-4-ylaniline | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 208.26 g/mol | [1][2] |
| CAS Number | 482308-06-5 | [1][3] |
| Canonical SMILES | COC1=C(C=CC(=C1)N)N2CCOCC2 | [1] |
| InChI Key | BRTDKJDVVFXVQK-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in biological systems and its suitability for various experimental conditions, from reaction setup to formulation.
| Property | Value | Source |
| Physical State | Solid | [4] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 47.7 Ų | [1][2] |
| XLogP3-AA (Lipophilicity) | 1 | [1] |
Synthesis and Characterization
The synthesis of substituted anilines like 2-Methoxy-3-morpholinoaniline often involves multi-step processes. A common and effective method is the reduction of a corresponding nitroaniline precursor. This approach is favored for its high yield and the commercial availability of starting materials.
Synthetic Workflow: A Representative Example
The following diagram illustrates a typical workflow for the synthesis of a morpholinoaniline derivative, starting from the nitroaromatic compound. This process is a cornerstone of aniline synthesis in industrial and laboratory settings.[5]
Caption: Generalized workflow for the synthesis of a morpholinoaniline.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of a nitroaniline precursor to the corresponding aniline. The choice of a palladium on carbon (Pd/C) catalyst is standard for this transformation due to its efficiency and selectivity.[5]
Materials:
-
Nitro-precursor (e.g., 1-methoxy-2-nitro-3-morpholinobenzene)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (H₂) source
-
Celite or another filtration aid
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve the nitro-precursor in a suitable solvent like ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel (typically to 50 psi) and stir the mixture vigorously at room temperature.[5]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude aniline can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[6]
Self-Validation: The identity and purity of the final product, 2-Methoxy-3-morpholinoaniline, must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be consistent with the expected structure.
Applications in Medicinal Chemistry
The substituted aniline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs that target a wide range of diseases.[7] The unique combination of the electron-donating amino and methoxy groups with the bulky morpholine moiety makes 2-Methoxy-3-morpholinoaniline an attractive starting point for creating new drug candidates.[8]
Role as a Kinase Inhibitor Scaffold
Many successful oncology drugs are tyrosine kinase inhibitors (TKIs), which block the signaling pathways that drive tumor growth. The anilinoquinazoline and anilinoquinoline cores are classic examples of TKI backbones.[7] The amino group of anilines like 2-Methoxy-3-morpholinoaniline is crucial for forming key hydrogen bond interactions within the ATP-binding pocket of kinases.
The methoxy and morpholine substituents can be used to fine-tune the compound's properties:
-
Solubility and Pharmacokinetics: The morpholine group is often incorporated to improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]
-
Selectivity and Potency: The methoxy group can influence the conformation of the molecule and its interactions with the target protein, potentially increasing potency and selectivity for a specific kinase.[8]
Drug Discovery and Development Pipeline
The diagram below illustrates where a versatile building block like 2-Methoxy-3-morpholinoaniline fits into the modern drug discovery pipeline.
Caption: Role of chemical scaffolds in the drug discovery pipeline.
Safety and Handling
As with all aniline derivatives, 2-Methoxy-3-morpholinoaniline should be handled with care. Anilines can be toxic if inhaled, ingested, or absorbed through the skin.[10]
General Handling Precautions:
-
Ventilation: Always work in a well-ventilated area or a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Avoid Contact: Avoid direct contact with skin and eyes, and avoid inhalation of dust or vapors.[10]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[12]
In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for detailed information on hazards, first aid, and disposal.[10][11][12][13]
Conclusion
2-Methoxy-3-morpholinoaniline is a chemical compound with significant potential for application in advanced scientific research, particularly in the field of drug development. Its unique structural features provide a versatile platform for the synthesis of novel molecules with potential therapeutic value. This guide has provided a foundational understanding of its chemical identity, properties, synthesis, and applications, offering researchers the necessary information to explore its utility in their work. Adherence to strict safety protocols is essential when handling this and related compounds.
References
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National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-(morpholin-4-yl)aniline. PubChem. Retrieved from [Link]
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Boron Molecular. (n.d.). 2-Methoxy-4-morpholinoaniline, HCl. Retrieved from [Link]
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